molecular formula C12H16N8O B2972044 N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448048-26-7

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2972044
CAS RN: 1448048-26-7
M. Wt: 288.315
InChI Key: BTPJALDGRGYCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has been extensively researched in the scientific community for its potential applications in various fields. This compound is also known as MPPT and has been synthesized using various methods.

Scientific Research Applications

MPPT has been extensively researched for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. MPPT has also shown potential as a kinase inhibitor and has been studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism Of Action

The mechanism of action of MPPT is not fully understood. However, studies have shown that this compound inhibits the activity of various kinases such as Akt and ERK1/2. MPPT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MPPT has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. MPPT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

MPPT has several advantages for lab experiments. This compound is readily available and can be easily synthesized using various methods. MPPT has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, the limitations of MPPT include its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on MPPT. One potential direction is to study the potential applications of this compound in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another potential direction is to study the structure-activity relationship of MPPT and its analogs to develop more potent and selective inhibitors. Additionally, further studies are needed to understand the mechanism of action of MPPT and its potential toxicity.
In conclusion, MPPT is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and cancer research. MPPT has various biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully understand the potential applications of MPPT and its mechanism of action.

Synthesis Methods

The synthesis of MPPT has been achieved using various methods such as the reaction of 6-chloro-3-nitropyridazine with 1-methylpiperazine followed by the reduction of the nitro group. Another method involves the reaction of 6-bromo-3-nitropyridazine with 4-methylpiperazine followed by the reduction of the nitro group. The synthesis of MPPT has also been achieved using a one-pot reaction between 6-bromo-3-nitropyridazine, 4-methylpiperazine, and 1H-1,2,4-triazole-3-carboxamide.

properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O/c1-18-4-6-19(7-5-18)17-12(21)10-2-3-11(16-15-10)20-9-13-8-14-20/h2-3,8-9H,4-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJALDGRGYCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

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